3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
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Overview
Description
3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is a complex organic compound that belongs to the class of azidomethyl derivatives. This compound is characterized by the presence of an azidomethyl group attached to a benzyl-substituted octahydrocyclopenta[c]pyrrol-4-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the cyclization of 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield the desired product . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar pyrrole core and are synthesized through intramolecular cyclization reactions.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are studied for their biological activities.
Chromeno[4,3-b]pyrrol-4(1H)-ones: These compounds are synthesized through multicomponent reactions and have diverse biological applications.
Uniqueness
3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it a valuable compound for various research applications, particularly in the fields of chemical biology and medicinal chemistry.
Properties
CAS No. |
2460755-46-6 |
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Molecular Formula |
C15H18N4O |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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